molecular formula C19H19N3O2 B5698700 N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide CAS No. 592467-09-9

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B5698700
CAS No.: 592467-09-9
M. Wt: 321.4 g/mol
InChI Key: ZYNNSNWQIHNBAF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.

Preparation Methods

The synthesis of N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-isopropylaniline and 2-chloro-4-oxo-3(4H)-quinazoline.

    Formation of Intermediate: The 4-isopropylaniline is reacted with 2-chloro-4-oxo-3(4H)-quinazoline under basic conditions to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles, leading to the formation of various substituted quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and leading to downstream effects on cellular processes. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can be compared with other quinazolinone derivatives, such as:

    N-(4-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure but with a chlorine atom instead of an isopropyl group.

    N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Similar structure but with a fluorine atom instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)14-7-9-15(10-8-14)21-18(23)11-22-12-20-17-6-4-3-5-16(17)19(22)24/h3-10,12-13H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNSNWQIHNBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592467-09-9
Record name N-(4-ISOPROPYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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